molecular formula C17H14FN3O2S2 B11069018 N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

Cat. No.: B11069018
M. Wt: 375.4 g/mol
InChI Key: CUBPPXQEFIWHHS-UHFFFAOYSA-N
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Description

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA typically involves the reaction of 6-fluoro-1,3-benzothiazole with 2-methoxy-3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXYBENZOYL)THIOUREA
  • N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(3-METHYLBENZOYL)THIOUREA
  • N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-4-METHYLBENZOYL)THIOUREA

Uniqueness

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA is unique due to the specific substitution pattern on the benzothiazole and benzoyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14FN3O2S2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C17H14FN3O2S2/c1-9-4-3-5-11(14(9)23-2)15(22)20-16(24)21-17-19-12-7-6-10(18)8-13(12)25-17/h3-8H,1-2H3,(H2,19,20,21,22,24)

InChI Key

CUBPPXQEFIWHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC

Origin of Product

United States

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